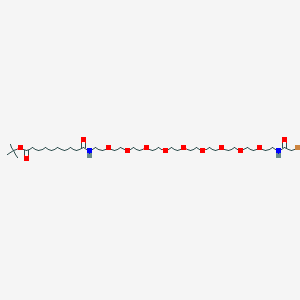![molecular formula C26H32F3N4NaO7 B8106691 sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B8106691.png)
sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate” is known as Mitogen-activated protein kinase kinase kinase 1. This protein plays a crucial role in the signal transduction pathways that regulate various cellular processes, including cell growth, differentiation, and apoptosis. It is a component of a protein kinase signal transduction cascade and activates the ERK and JNK kinase pathways by phosphorylation of MAP2K1 and MAP2K4 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Mitogen-activated protein kinase kinase kinase 1 involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this protein typically involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. After fermentation, the cells are harvested, and the protein is purified using a combination of affinity chromatography, ion exchange chromatography, and size exclusion chromatography .
化学反応の分析
Types of Reactions: Mitogen-activated protein kinase kinase kinase 1 undergoes various types of biochemical reactions, including phosphorylation and autophosphorylation. These reactions are crucial for its activation and function in signal transduction pathways .
Common Reagents and Conditions: The phosphorylation reactions typically involve adenosine triphosphate (ATP) as a phosphate donor. The reactions occur under physiological conditions, with magnesium ions acting as cofactors to facilitate the transfer of phosphate groups .
Major Products Formed: The major products formed from these reactions are phosphorylated proteins, which then participate in further downstream signaling events. For example, the phosphorylation of MAP2K1 and MAP2K4 leads to the activation of the ERK and JNK pathways .
科学的研究の応用
Mitogen-activated protein kinase kinase kinase 1 has numerous applications in scientific research. It is extensively studied in the fields of cell biology and molecular biology to understand its role in signal transduction pathways. In medicine, it is investigated for its involvement in various diseases, including cancer, where dysregulation of this protein’s activity can lead to uncontrolled cell proliferation .
In industry, this protein is used in the development of targeted therapies and diagnostic tools. Its role in activating key signaling pathways makes it a valuable target for drug discovery efforts aimed at modulating these pathways to treat diseases .
作用機序
Mitogen-activated protein kinase kinase kinase 1 exerts its effects by phosphorylating specific target proteins, such as MAP2K1 and MAP2K4. This phosphorylation activates these proteins, which then propagate the signal downstream to other components of the signaling cascade. The molecular targets of this protein include various kinases and transcription factors that regulate gene expression and cellular responses .
類似化合物との比較
Mitogen-activated protein kinase kinase kinase 1 is part of a larger family of kinases known as mitogen-activated protein kinase kinase kinases. Similar compounds in this family include MAP3K2, MAP3K3, and MAP3K4. While these proteins share structural similarities and common functions in signal transduction, each has unique regulatory mechanisms and specific roles in different cellular contexts .
List of Similar Compounds
- MAP3K2
- MAP3K3
- MAP3K4
These similar compounds also participate in signal transduction pathways and have overlapping yet distinct functions compared to Mitogen-activated protein kinase kinase kinase 1 .
特性
IUPAC Name |
sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYCMNNMGACPR-JSAITXCESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F3N4NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)


![N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide](/img/structure/B8106693.png)

![2-[(1E,3E,5E,7Z)-7-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)hepta-1,3,5-trienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B8106700.png)

